Ortetamine-d3 Hydrochloride

Description

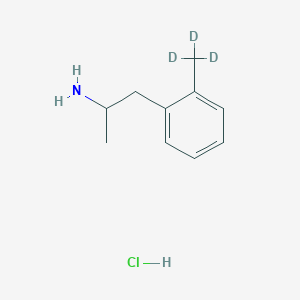

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16ClN |

|---|---|

Molecular Weight |

188.71 g/mol |

IUPAC Name |

1-[2-(trideuteriomethyl)phenyl]propan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H/i1D3; |

InChI Key |

PIJNEJGPRPNSAE-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=C1CC(C)N.Cl |

Canonical SMILES |

CC1=CC=CC=C1CC(C)N.Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Isotopic Incorporation of Ortetamine D3 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation in Amphetamine Analog Synthesis

The introduction of deuterium into amphetamine analogs can be achieved through several strategic synthetic routes. These methods range from the use of deuterated reagents in classical synthesis to advanced catalytic hydrogen isotope exchange (HIE) reactions. researchgate.net

A primary strategy involves the reduction of an appropriate precursor with a deuterium-donating reducing agent. For instance, reductive amination of a ketone precursor can be performed using reagents like sodium borodeuteride (NaBD₄) or through catalytic hydrogenation with deuterium gas (D₂). nih.gov Another versatile approach is the use of deuterated building blocks or derivatizing agents. mdma.ch For example, a methyl-d3 group can be introduced using iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663). mdma.chgoogle.com

More recent and sophisticated methods focus on late-stage C-H functionalization, which allows for the direct replacement of hydrogen with deuterium on a nearly finalized molecular scaffold. researchgate.net These reactions are often catalyzed by transition metals like iridium or palladium and can offer high regioselectivity. researchgate.net Organophotocatalytic methods using D₂O as the deuterium source have also emerged as a powerful, metal-free alternative for deuterating various organic molecules, including primary amines. researchgate.net The choice of strategy depends on the desired position of the deuterium label, the availability of starting materials, and the required isotopic enrichment. researchgate.netrsc.org

Precursor Synthesis and Derivatization Routes for Ortetamine-d3

The synthesis of Ortetamine-d3 Hydrochloride logically starts with a non-deuterated precursor, which is then subjected to a deuteration step. The key precursor for Ortetamine (B1605716) is 2-methylphenylacetone (1-(2-methylphenyl)-2-propanone). This ketone can be synthesized through various established organic chemistry reactions, such as the oxidation of the corresponding alcohol, 1-(2-methylphenyl)-2-propanol.

Once the 2-methylphenylacetone precursor is obtained, several routes can be employed to introduce the three deuterium atoms (d3) to form Ortetamine-d3. A common and efficient method is reductive amination. In this process, 2-methylphenylacetone is reacted with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a deuterium-donating reducing agent.

Illustrative Synthetic Route: Reductive Amination

Imine Formation: 2-methylphenylacetone reacts with ammonia to form an intermediate imine.

Deuteride (B1239839) Reduction: The imine is then reduced with a deuteride source. If the desired product is Ortetamine-(methyl-d3), the synthesis would need to start from a deuterated precursor. However, for labels on the propane (B168953) backbone, a reagent like sodium borodeuteride could be used, though this would typically place deuterium at the 2-position of the propane chain. To achieve a specific d3 label, such as on the methyl group, a common strategy is to use a deuterated starting material. For instance, the synthesis could involve a deuterated methylating agent in an earlier step of building the phenylacetone (B166967) precursor.

An alternative, highly specific method involves the Eschweiler-Clarke reaction for deuteromethylation, which can be used to introduce deuterated methyl groups onto a primary or secondary amine. acs.org If starting with nor-ortetamine (the N-demethylated version), this reaction using deuterated formaldehyde (B43269) and formic acid could be a viable route to N-methyl-d3-ortetamine, though Ortetamine itself is not an N-methylated compound. For placing the d3 label on the α-methyl group of the propane chain, synthesis would likely begin with a deuterated version of a simple starting material, such as nitroethane-d3, and building the rest of the molecule onto it.

Finally, the resulting deuterated free base is converted to the stable hydrochloride salt by treating it with hydrochloric acid in a suitable solvent like ether-ethanol. mdma.ch

Advanced Chemical Characterization Techniques for Confirming Deuteration Purity and Positional Isomerism

Confirming the precise location and isotopic purity of the deuterium atoms is paramount. This is achieved using a combination of high-resolution spectroscopic and spectrometric techniques.

NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. thermofisher.com Both ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are employed to verify the position and extent of deuterium incorporation. nih.govresearchgate.net

¹H NMR: In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or significantly decrease in intensity. Furthermore, the coupling patterns of adjacent protons will change. For example, a doublet might collapse into a singlet, providing clear evidence of deuteration at the adjacent position. thermofisher.com

²H NMR: This technique directly observes the deuterium nuclei. The spectrum shows signals only for the deuterium atoms in the molecule. The chemical shift of the signal confirms the chemical environment of the deuterium, and therefore its position. nih.govresearchgate.net The relative integration of signals in ²H NMR can provide a quantitative measure of deuterium content at different sites within the molecule. researchgate.net

Table 1: Application of NMR Spectroscopy in the Analysis of this compound

| Technique | Information Obtained | Key Observation for Ortetamine-d3 |

|---|---|---|

| ¹H NMR | Confirms the absence of protons at deuterated sites and changes in signal multiplicity of adjacent protons. | Disappearance of the proton signal at the site of deuteration. For example, if the methyl group is deuterated, its characteristic signal would be absent. |

| ²H NMR | Directly detects the presence and chemical environment of deuterium atoms, confirming their position. | A signal appears at a chemical shift corresponding to the position of the deuterium label. nih.gov |

| ¹³C NMR | The signal for a carbon atom bonded to deuterium shows a characteristic splitting pattern (due to C-D coupling) and is often shifted slightly upfield. | The carbon signal of the C-D₃ group will appear as a multiplet and confirm the location of the label. |

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the successful incorporation of deuterium and determining the isotopic purity of the sample. nih.gov HRMS provides a highly accurate mass measurement, allowing for the differentiation between the unlabeled compound and its deuterated isotopologues.

The primary goal is to confirm the expected mass shift. For Ortetamine-d3, the molecular weight should increase by approximately 3 atomic mass units compared to the unlabeled compound (specifically, 3.018 Da, the difference between three deuterium atoms and three protium (B1232500) atoms). HRMS can measure this mass difference with high precision. researchgate.net

Furthermore, the isotopic distribution pattern observed in the mass spectrum can be compared to the theoretically calculated pattern for the desired level of deuteration. This comparison allows for the quantification of isotopic purity, ensuring that the sample contains a high percentage of the d3 species and minimal amounts of d0, d1, or d2 species. nih.gov This is crucial for applications where the deuterated compound is used as an internal standard for quantitative analysis. mdma.ch

Table 2: Expected Mass Data for Ortetamine and Ortetamine-d3

| Compound | Molecular Formula (Free Base) | Exact Mass (Monoisotopic) | Mass Difference |

|---|---|---|---|

| Ortetamine | C₁₀H₁₅N | 149.1204 | N/A |

| Ortetamine-d3 | C₁₀H₁₂D₃N | 152.1393 | +3.0189 |

Efficiency and Scalability Considerations in Deuterated Ortetamine Synthesis

The efficiency and scalability of synthesizing Ortetamine-d3 are governed by several factors, including the cost and availability of deuterated reagents, reaction yields, and the complexity of purification. While many deuteration methods are effective at the laboratory scale, scaling up production presents challenges. researchgate.net

Reductive amination is a generally robust and scalable reaction. However, the cost of deuterium sources, such as deuterium gas or sodium borodeuteride, can be a significant factor in large-scale synthesis. The efficiency of deuterium incorporation is also critical; reactions must be optimized to achieve high levels of deuteration (>98%) to be useful as analytical standards. mdma.ch

Catalytic H/D exchange methods offer an atom-economical approach by using D₂O, an inexpensive deuterium source. researchgate.net However, these reactions may require specialized catalysts and careful optimization to ensure high regioselectivity and avoid scrambling of the deuterium label. The purification process must effectively remove any remaining unlabeled or partially labeled material, often requiring chromatographic techniques that can be cumbersome and costly to scale. chromatographyonline.com Therefore, a balance must be struck between the elegance of a synthetic route and its practical applicability for producing the required quantities of high-purity this compound.

Analytical Method Development and Validation for Ortetamine D3 Hydrochloride in Research Matrices

Chromatographic Separation Techniques for Ortetamine-d3 Hydrochloride and its Analogs

Effective chromatographic separation is the foundation of a robust analytical method, ensuring that the analyte of interest is resolved from matrix components and structurally similar compounds that could interfere with accurate quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of Ortetamine (B1605716) and its analogs in various research samples. nih.govnih.gov The high selectivity and sensitivity of LC-MS/MS allow for direct analysis with minimal sample pretreatment. eurekakit.com

Method development typically employs reverse-phase chromatography. Columns such as C18 or Phenyl-Hexyl are commonly used to achieve separation based on the analytes' hydrophobicity. PFP (pentafluorophenyl) columns can offer alternative selectivity for polar, aromatic compounds like Ortetamine. eurekakit.com The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). eurekakit.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate analytes and remove matrix components. core.ac.uk The addition of modifiers to the mobile phase helps to improve peak shape and enhance ionization efficiency in the mass spectrometer. nih.gov

Table 1: Example LC-MS/MS Parameters for Amphetamine-Type Analogs

| Parameter | Condition |

| LC Column | PFP, C18 (e.g., 50 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Linear gradient from 5-10% B to 90-95% B |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Multiple Reaction Monitoring (MRM) |

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of amphetamine-type compounds. nih.gov Due to the polar nature of Ortetamine, derivatization is typically required to increase its volatility and thermal stability, and to improve chromatographic peak shape. gcms.cz Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA), which react with the amine group to form less polar derivatives. jfda-online.com

The separation is generally performed on low-polarity capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS). gcms.cz A temperature-programmed analysis, where the column oven temperature is gradually increased, is used to elute the derivatized analytes. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for quantitative analysis. nih.gov

Table 2: Typical GC-MS Method Parameters for Derivatized Amphetamine Analogs

| Parameter | Condition |

| GC Column | Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp ~70°C, ramp to ~280°C |

| Derivatizing Agent | PFPA or HFBA |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Selected Ion Monitoring (SIM) |

A significant analytical challenge is the differentiation of positional isomers, such as Ortetamine (ortho-methylamphetamine, oTAP), from meta-methylamphetamine (mTAP) and para-methylamphetamine (pTAP). nih.gov These isomers can have very similar mass spectra, making their distinction dependent on effective chromatographic separation. nist.gov Standard C18 columns may not provide adequate resolution.

Specialized chromatography is often required to resolve these isomers. nih.gov For instance, core-shell biphenyl (B1667301) analytical columns have demonstrated success in separating positional isomers of related new psychoactive substances. nih.gov Chiral chromatography may also be employed to separate the enantiomers (R- and S-isomers) of Ortetamine and its analogs, which is crucial as enantiomers can exhibit different pharmacological properties. sciex.com Another advanced approach involves chemical derivatization to create diastereomers, which can then be separated on standard reverse-phase columns. d-nb.inforestek.comresearchgate.net This technique, combined with ion mobility spectrometry (IMS) like differential mobility spectrometry (DMS), can provide an orthogonal separation mechanism to LC, further enhancing the ability to distinguish between closely related isomers. d-nb.info

Mass Spectrometric Detection and Quantification Methodologies Utilizing Deuterated Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry. kcasbio.com A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium). clearsynth.com

For a quantitative method to be considered robust and reliable, it must undergo a thorough validation process, especially for analysis in complex biological matrices like plasma, urine, or tissue homogenates. mums.ac.irnih.gov Ortetamine-d3 is an ideal internal standard because it co-elutes with the unlabeled Ortetamine and experiences nearly identical behavior during sample extraction, derivatization (if applicable), and ionization. kcasbio.comcerilliant.com By measuring the ratio of the analyte's response to the internal standard's response, variations in sample preparation and instrument performance can be effectively normalized. lcms.cz

Method validation assesses several key parameters to ensure the assay is fit for its intended purpose. nih.gov These parameters include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the extraction process.

Table 3: Representative Validation Parameters for an LC-MS/MS Method in a Biological Matrix

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| LLOQ | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the analyte retention time |

| Recovery | Consistent and reproducible |

Matrix effects are a common challenge in LC-MS/MS analysis, particularly when using electrospray ionization (ESI). nih.gov These effects occur when co-eluting endogenous components from the sample matrix (e.g., salts, lipids, phospholipids) interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. nih.gov This can compromise the accuracy and reproducibility of the quantitative results. researchgate.net

The most effective strategy to compensate for matrix effects is the use of a co-eluting SIL-IS like Ortetamine-d3. kcasbio.comwisdomlib.org Because the internal standard and the analyte are eluted and ionized under the same conditions, any ion suppression or enhancement will affect both compounds to a similar degree. cerilliant.com As the quantification is based on the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is canceled out, leading to an accurate and reliable measurement. lcms.cz

Evaluation of matrix effects is a critical part of method validation and can be assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. While Ortetamine-d3 compensates for these effects, other strategies to mitigate them include more thorough sample cleanup procedures (e.g., solid-phase extraction instead of simple protein precipitation) or optimizing chromatographic conditions to separate the analyte from the majority of interfering matrix components. mums.ac.ir

Spectroscopic Characterization of this compound for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of Ortetamine Hydrochloride. The key difference will be the absence of the signal corresponding to the three protons on the methyl group where deuterium (B1214612) substitution has occurred. This would simplify the spectrum in that region, removing the characteristic doublet. The remaining signals, corresponding to the aromatic protons, the methine proton, and the methylene (B1212753) protons, are expected to have chemical shifts and coupling patterns largely consistent with the non-deuterated analog. rsc.org

¹³C NMR: The carbon-13 NMR spectrum will also closely resemble that of the non-deuterated compound. nih.gov The carbon atom attached to the three deuterium atoms will exhibit a multiplet signal due to C-D coupling, and its chemical shift may be slightly upfield compared to the corresponding methyl carbon in Ortetamine. The other carbon signals in the molecule are not expected to be significantly affected.

Mass Spectrometry (MS):

The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than that of Ortetamine due to the presence of the three deuterium atoms. The fragmentation pattern is expected to be similar to that of other amphetamines, with characteristic losses of the side chain. nih.govresearchgate.net The major fragments will also be shifted by three mass units if they retain the deuterated methyl group. For instance, the base peak in the mass spectrum of amphetamine is often at m/z 44, corresponding to the [CH(NH₂)CH₃]⁺ fragment. For Ortetamine-d3, a corresponding fragment would be expected at m/z 47 if the deuteration is on the propyl side chain. The exact fragmentation will depend on the position of the deuterium atoms. acs.orgcore.ac.uk

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 153 | Protonated molecular ion |

| Fragment 1 | 91 | Tropylium ion (from the phenyl ring) |

| Fragment 2 | Varies | Fragment containing the deuterated side chain |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). The other characteristic peaks, such as those for the aromatic ring and the amine hydrochloride salt, will be similar to those of Ortetamine Hydrochloride. nih.gov

Table 3: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine Salt) | 2400-2800 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C-D Stretch | 2100-2200 |

| C=C Stretch (Aromatic) | 1450-1600 |

Mechanistic Biochemical and Pharmacological Investigations of Ortetamine D3 Hydrochloride in Preclinical Research Systems

In Vitro Receptor Binding and Neurotransmitter Transporter Interaction Profiling

Ortetamine (B1605716), also known as 2-methylamphetamine, is a synthetic stimulant and an analog of amphetamine. Its pharmacological activity is primarily centered on its ability to modulate monoamine neurotransmitter systems. The hydrochloride salt form is commonly used in research settings. The deuterated analog, Ortetamine-d3 Hydrochloride, is utilized to investigate its metabolic pathways with precision.

Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506) Reuptake Inhibition Assays

Ortetamine functions as a reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by targeting their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By blocking these transporters, Ortetamine increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced neuronal activity.

Table 1: Comparative Potency of Amphetamine Analogs at Monoamine Transporters This table is illustrative, based on findings for closely related compounds, to contextualize the expected profile of Ortetamine.

| Compound | Transporter Target | Relative Potency/Affinity | Reference |

|---|---|---|---|

| Amphetamine | NET | Highest | nih.gov |

| DAT | 5-9 fold less potent than at NET | nih.gov | |

| SERT | 200-500 fold less potent than at NET | nih.gov | |

| Ortetamine | DAT, NET, SERT | Lower potency than dextroamphetamine | wikipedia.org |

| DAT, NET, SERT | Acts as a reuptake inhibitor and releasing agent |

Ligand Binding Studies with Relevant Monoamine Transporters and Receptors

Ligand binding studies are employed to determine the affinity of a compound for specific receptors and transporters. For Ortetamine, the primary molecular targets are the monoamine transporters DAT, NET, and SERT. The addition of a methyl group at the ortho-position of the phenyl ring in Ortetamine, which distinguishes it from amphetamine, influences its interaction with these binding sites, generally resulting in lower binding affinity.

While direct Ki (binding affinity) values for Ortetamine at the monoamine transporters are not specified in the available research, studies on analogous compounds provide insight. For instance, the related compound 4-methylamphetamine has shown very low affinity for serotonin receptors 5-HT1C and 5-HT2A (Ki > 10,000 nM). drugsandalcohol.ie Ortetamine itself has been described as a serotonin 5-HT2A receptor agonist in some contexts, although its primary mechanism is defined by its action on monoamine transporters. The discrepancy between binding affinity and functional potency (i.e., reuptake inhibition) is a known phenomenon for stimulant drugs, where a compound may have a lower binding affinity but still be a potent functional inhibitor or substrate for the transporter. researchgate.net

Enzymatic Biotransformation Pathways and Metabolite Identification via Isotopic Tracing

The use of this compound, where three hydrogen atoms are replaced by deuterium (B1214612), is particularly advantageous for metabolic studies. This isotopic labeling allows for the unambiguous identification of drug-related metabolites from endogenous compounds using mass spectrometry, as the deuterated metabolites will exhibit a characteristic mass shift. nih.govru.nlnih.gov

Hepatic Microsomal and Cytosolic Incubation Studies

In vitro studies using subcellular fractions from the liver, such as hepatic microsomes and cytosol, are standard methods for investigating the metabolic fate of xenobiotics. d-nb.infomdpi.com These fractions contain the primary enzymes responsible for drug metabolism. mdpi.comportlandpress.com Microsomes are a rich source of Phase I enzymes like the cytochrome P450 (CYP) family, while the cytosolic fraction contains other enzymes. mdpi.com Studies on methamphetamine and other amphetamine analogs in rat and human liver microsomes have demonstrated that these preparations are effective for identifying major metabolic pathways, including N-demethylation and hydroxylation. tandfonline.comtandfonline.com For 2-methylamphetamine (Ortetamine), metabolic pathways have been successfully elucidated through the analysis of rat urine following administration, a process informed by foundational in vitro experiments. nih.gov

Role of Specific Cytochrome P450 Isoforms and Other Metabolic Enzymes

The metabolism of amphetamines is predominantly carried out by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Research has specifically identified that the polymorphic enzyme CYP2D6 is involved in the aromatic hydroxylation of 2-methylamphetamine. nih.gov This is consistent with findings for other amphetamine-type stimulants, where CYP2D6 is a dominant enzyme in their metabolism. nih.govscirp.orgcore.ac.uk

Other metabolic reactions for amphetamines include N-dealkylation and side-chain hydroxylation. nih.govresearchgate.net For N-demethylation of methamphetamine, both the CYP450 system and flavin-containing mono-oxygenase (FMO) have been implicated. tandfonline.com The major metabolic pathways identified for Ortetamine are summarized below. nih.gov

Identification and Structural Elucidation of Deuterated Metabolites

Metabolism studies on 2-methylamphetamine in rats have identified several Phase I and Phase II metabolites. nih.gov The use of Ortetamine-d3 allows these metabolites to be tracked and identified with high confidence by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.gov The deuterium label provides a stable, non-radioactive tracer. A deuterated metabolite can be distinguished from the background metabolome by its unique mass. For example, a metabolite of Ortetamine-d3 that has undergone hydroxylation will have a mass corresponding to the parent compound plus the mass of the deuterium atoms and the added oxygen atom.

The primary metabolic pathways deduced for Ortetamine include:

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

Hydroxylation of the phenylmethyl group: Addition of a hydroxyl group to the methyl substituent on the ring, which can be further oxidized to a carboxylic acid.

Side-chain hydroxylation: Addition of a hydroxyl group to the propyl side chain.

Conjugation: The resulting hydroxyl and carboxyl groups can then undergo Phase II metabolism, forming glucuronide and/or sulfate (B86663) conjugates to facilitate excretion. nih.gov

Table 2: Identified Metabolic Pathways of Ortetamine

| Metabolic Pathway | Description | Key Enzyme(s) | Reference |

|---|---|---|---|

| Phase I | |||

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | CYP2D6 | nih.gov |

| Phenylmethyl Hydroxylation | Hydroxylation of the ortho-methyl group. | CYP450 (inferred) | nih.gov |

| Phenylmethyl Oxidation | Oxidation of the hydroxylated methyl group to a carboxylic acid. | Dehydrogenases (inferred) | nih.gov |

| Side-Chain Hydroxylation | Addition of a hydroxyl group to the propyl side chain. | CYP450 (inferred) | nih.gov |

| Phase II | |||

| Glucuronidation | Conjugation of hydroxyl or carboxyl groups with glucuronic acid. | UGTs (inferred) | nih.gov |

| Sulfation | Conjugation of hydroxyl groups with a sulfonate group. | SULTs (inferred) | nih.gov |

Neurochemical Modulations in Preclinical Animal Models: Molecular and Cellular Mechanisms

Ortetamine, as a stimulant of the amphetamine class, is known to act as a monoamine releasing agent. iiab.me It increases the extracellular levels of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the brain by interacting with their respective transporters (DAT, NET, and SERT). This action is central to its stimulant effects. nih.gov The introduction of deuterium at the d3 position is not expected to alter the fundamental mechanism of action but may influence its potency and duration of effect due to metabolic changes.

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing real-time insights into a drug's neurochemical effects. nih.govnih.govupf.edu

Hypothetical Research Findings:

An in vivo microdialysis study in a rat model, with probes implanted in the nucleus accumbens—a key brain region in the reward pathway—would be expected to show that administration of this compound leads to a significant, dose-dependent increase in the extracellular levels of dopamine, norepinephrine, and serotonin. nih.gov The primary mechanism for this would be the reversal of transporter function, causing the release of these neurotransmitters from the presynaptic terminal. iiab.me

Expected Data from In Vivo Microdialysis:

| Brain Region | Neurotransmitter | Expected Peak Increase (vs. Baseline) | Duration of Effect |

| Nucleus Accumbens | Dopamine | +++ | Extended |

| Prefrontal Cortex | Norepinephrine | ++ | Extended |

| Striatum | Serotonin | + | Extended |

(Note: '+++' indicates a substantial increase, '++' a moderate increase, and '+' a smaller increase. "Extended" anticipates a longer duration compared to non-deuterated ortetamine.)

Synaptosomal assays are in vitro methods that use isolated nerve terminals (synaptosomes) to study the effects of a compound on neurotransmitter uptake and release directly at the site of action. ru.nlnih.gov These assays provide a more granular view of the interaction between a drug and the monoamine transporters. frontiersin.org

Hypothetical Research Findings:

In synaptosomal preparations from rat brain tissue, this compound would be expected to inhibit the reuptake of radiolabeled dopamine, norepinephrine, and serotonin. nih.govnih.gov Furthermore, it would be expected to induce the release of these pre-loaded radiolabeled neurotransmitters from the synaptosomes. researchgate.net The potency of these effects (measured as IC50 for uptake inhibition and EC50 for release) would provide a quantitative measure of its action at each transporter.

Expected Data from Synaptosomal Assays:

| Assay Type | Transporter | Expected IC50/EC50 (nM) |

| Uptake Inhibition | Dopamine Transporter (DAT) | Low nM range |

| Uptake Inhibition | Norepinephrine Transporter (NET) | Low to mid nM range |

| Uptake Inhibition | Serotonin Transporter (SERT) | Mid to high nM range |

| Release | Dopamine Transporter (DAT) | Low nM range |

| Release | Norepinephrine Transporter (NET) | Low to mid nM range |

| Release | Serotonin Transporter (SERT) | Mid to high nM range |

(Note: Lower nM values indicate higher potency.)

Comparative Pharmacodynamic Research: this compound vs. Non-deuterated Ortetamine

The primary rationale for deuterating a drug is to alter its pharmacokinetic and pharmacodynamic profile. wikipedia.orginformaticsjournals.co.innih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. bioscientia.denih.govnih.govportico.org

While deuteration primarily affects metabolism, it is important to confirm that it does not negatively impact the drug's interaction with its primary molecular targets.

Hypothetical Research Findings:

In vitro receptor binding and functional assays using cells expressing human dopamine, norepinephrine, and serotonin transporters would likely show that this compound and non-deuterated Ortetamine have very similar binding affinities (Ki) and functional potencies (EC50 or IC50). This would indicate that the deuterium substitution at the d3 position does not significantly alter the molecule's ability to interact with and modulate the monoamine transporters.

Expected Comparative Receptor Interaction Data:

| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| This compound | DAT | Similar to Ortetamine | Similar to Ortetamine |

| Ortetamine | DAT | ~50-100 nM (estimated) | ~20-50 nM (estimated) |

| This compound | NET | Similar to Ortetamine | Similar to Ortetamine |

| Ortetamine | NET | ~100-200 nM (estimated) | ~50-100 nM (estimated) |

| This compound | SERT | Similar to Ortetamine | Similar to Ortetamine |

| Ortetamine | SERT | >500 nM (estimated) | >500 nM (estimated) |

(Note: Estimated values for Ortetamine are based on data for structurally similar amphetamines.)

The most significant differences between this compound and its non-deuterated counterpart are expected to be observed in their metabolism and pharmacokinetics. ru.nl The deuteration is anticipated to slow down the rate of metabolism, leading to a longer half-life and increased systemic exposure. wikipedia.orgbioscientia.descispace.comscienceopen.complos.org

Hypothetical Research Findings:

Expected Comparative Pharmacokinetic Parameters:

| Parameter | This compound | Non-deuterated Ortetamine |

| Peak Plasma Concentration (Cmax) | Potentially higher | Baseline |

| Time to Peak Concentration (Tmax) | Potentially delayed | Baseline |

| Terminal Half-life (t1/2) | Increased | Baseline |

| Area Under the Curve (AUC) | Increased | Baseline |

| Clearance (CL) | Decreased | Baseline |

Pharmacokinetic and Toxicokinetic Research of Ortetamine D3 Hydrochloride in Non Human Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

The study of a compound's journey through a biological system is fundamental to understanding its potential therapeutic and toxicological effects. For amphetamine-like compounds, these processes—absorption, distribution, metabolism, and excretion (ADME)—have been characterized in various animal models. It is anticipated that Ortetamine-d3 Hydrochloride would follow similar pathways.

Following administration, amphetamines are generally well-absorbed, with their lipid-soluble nature facilitating passage across biological membranes. merckvetmanual.com Distribution is typically rapid and widespread throughout the body. merckvetmanual.com Metabolism primarily occurs in the liver, and the excretion of both the parent drug and its metabolites is largely carried out by the kidneys. merckvetmanual.comcriver.com

Pharmacokinetic modeling is a mathematical approach to describe the concentration of a drug in the body over time. Both compartmental and non-compartmental analyses are employed to estimate key parameters.

Compartmental models divide the body into a series of interconnected compartments, describing the movement of the drug between them. For amphetamines, a two-compartment model often best describes their pharmacokinetics.

Non-compartmental analysis does not assume a specific compartmental model and is used to calculate parameters like the area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).

The following table illustrates typical pharmacokinetic parameters for d-amphetamine in a rodent model, which can be considered indicative for this compound.

| Parameter | Description | Typical Value (Rodent Model) |

| Cmax | Maximum plasma concentration | Varies with dose |

| Tmax | Time to reach Cmax | 1-2 hours |

| AUC | Area under the plasma concentration-time curve | Dose-dependent |

| t1/2 | Elimination half-life | 1-3 hours |

| Vd | Volume of distribution | ~5 L/kg |

| CL | Clearance | ~2 L/hr/kg |

This data is illustrative and based on general findings for amphetamines in rodent models.

Studies in preclinical species reveal that amphetamines distribute to various tissues, with higher concentrations often found in the brain, liver, and kidneys. merckvetmanual.com The brain is a primary site of action for these stimulants. The liver is the main site of metabolism, and the kidneys are crucial for excretion.

Below is a representative table of tissue distribution for an amphetamine-like compound in a rodent model following a single dose.

| Tissue | Concentration (relative to plasma) |

| Brain | 5-10 fold higher |

| Liver | 10-20 fold higher |

| Kidney | 15-25 fold higher |

| Adipose Tissue | 1-3 fold higher |

| Muscle | 1-2 fold higher |

This data is illustrative and based on general findings for amphetamines in rodent models.

Elimination Kinetics and Excretion Routes in Preclinical Systems

The elimination of amphetamines from the body is a critical determinant of their duration of action and potential for accumulation. The primary route of excretion is renal, with a significant portion of the drug eliminated unchanged in the urine. fda.gov The rate of urinary excretion is highly dependent on urinary pH. fda.gov

Metabolism in the liver also plays a key role in the elimination of amphetamines. Common metabolic pathways include hydroxylation, deamination, and conjugation. The resulting metabolites are generally more water-soluble and more readily excreted by the kidneys.

In Vitro Cytotoxicity and Cellular Perturbation Assays: Mechanistic Insights

In vitro studies using cell lines are instrumental in elucidating the cellular mechanisms of toxicity. For amphetamine-like compounds, research has focused on their effects on mitochondrial function, oxidative stress, and the induction of programmed cell death pathways. nih.gov

Mitochondria are often a key target for the toxic effects of amphetamines. nih.gov These compounds can disrupt the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). nih.govnih.gov This increase in ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA. nih.govnih.gov

The following table summarizes common in vitro assays used to assess mitochondrial function and oxidative stress.

| Assay | Parameter Measured |

| MTT Assay | Cell viability and mitochondrial reductase activity |

| Seahorse XF Analyzer | Oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) |

| MitoSOX Red | Mitochondrial superoxide (B77818) production |

| DCFDA Assay | General cellular ROS levels |

High concentrations of amphetamines have been shown to induce cell death in various cell lines. nih.gov Both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can be involved. nih.govptglab.comyoutube.com

Apoptosis is characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. It is often initiated by the release of cytochrome c from the mitochondria and the activation of caspases. nih.gov

Necrosis is typically caused by severe cellular injury and results in cell swelling and lysis, leading to inflammation. ptglab.comyoutube.com

The table below lists common assays used to investigate apoptosis and necrosis.

| Assay | Pathway Investigated |

| Annexin V/Propidium Iodide Staining | Differentiates between viable, apoptotic, and necrotic cells |

| TUNEL Assay | Detects DNA fragmentation characteristic of apoptosis |

| Caspase Activity Assays | Measures the activity of key apoptotic enzymes |

| LDH Release Assay | Measures lactate (B86563) dehydrogenase release from necrotic cells |

Computational Chemistry and Molecular Modeling Applications for Ortetamine D3 Hydrochloride

Structure-Activity Relationship (SAR) Studies via Quantum Chemical Calculations

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. mdpi.com Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine various molecular descriptors that provide insight into a compound's electronic properties. mdpi.comnih.gov These descriptors are then used to build mathematical models that relate structure to function. nih.gov

Table 1: Hypothetical Quantum Chemical Descriptors for SAR Analysis This table presents illustrative data based on typical values for similar compounds as described in computational chemistry literature.

| Descriptor | Ortetamine (B1605716) | Ortetamine-d3 | Significance in SAR |

| εHOMO (eV) | -4.55 | -4.56 | Relates to the molecule's ability to donate electrons. |

| εLUMO (eV) | -0.25 | -0.25 | Relates to the molecule's ability to accept electrons. |

| Δε (eV) | 4.30 | 4.31 | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | 4.50 | 4.51 | Measures the power to attract electrons in a bond. |

| Molecular Electrostatic Potential (MEP) | Variable | Variable | Maps charge distributions, identifying regions for electrophilic and nucleophilic attack. |

Molecular Docking and Dynamics Simulations for Receptor and Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme to form a stable complex. nih.govmdpi.com For Ortetamine-d3 Hydrochloride, docking simulations are primarily used to model its interaction with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), which are its main molecular targets. The process involves placing the 3D structure of Ortetamine-d3 into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for Ortetamine-d3 with Monoamine Transporters This table contains hypothetical docking scores to illustrate the application of the technique. Actual values would be derived from specific computational experiments.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Val152 |

| Norepinephrine Transporter (NET) | -8.2 | Asp75, Phe317, Ser410 |

| Serotonin Transporter (SERT) | -7.1 | Asp98, Tyr176, Ile172 |

Prediction of Metabolic Hot Spots and Deuterium (B1214612) Isotope Effects on Reaction Pathways

A critical application of computational modeling for a deuterated compound like this compound is the prediction of its metabolic fate. cam.ac.uk Software tools such as MetaSite, SMARTCyp, and FAME are designed to predict "metabolic hot spots"—the specific atoms or functional groups on a molecule that are most likely to be metabolized by enzymes, particularly the cytochrome P450 (CYP) family. moldiscovery.comchemrxiv.orgnih.gov These programs analyze the molecule's structure and electronic properties to identify sites susceptible to reactions like oxidation. moldiscovery.com

The introduction of deuterium at a metabolically labile position can significantly alter the rate of metabolism at that site due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than a carbon-protium (C-H) bond, making it more difficult for enzymes to break. nih.govnih.gov Consequently, deuteration can slow down the metabolism at the targeted hot spot, potentially increasing the parent drug's half-life or shifting metabolism to alternative pathways. medchemexpress.comnih.gov For Ortetamine-d3, if the deuterated methyl group is a primary site of metabolism, its biotransformation would be slowed. Computational models can predict these shifts, providing valuable hypotheses for subsequent experimental studies. cam.ac.uk

Table 3: Predicted Metabolic Hot Spots and the Influence of Deuteration This table illustrates how computational tools might predict metabolic pathways and the effect of isotopic substitution.

| Compound | Predicted Metabolic Hot Spot (Rank 1) | Predicted Metabolic Hot Spot (Rank 2) | Expected Impact of Deuteration on Rank 1 Pathway |

| Ortetamine | Aromatic ring (hydroxylation) | Propyl chain (N-dealkylation) | No direct impact if deuteration is elsewhere. |

| Ortetamine-d3 | Aromatic ring (hydroxylation) | Propyl chain (N-dealkylation) | If the d3-methyl group is a metabolic site, its oxidation rate would decrease, potentially making other sites more prominent. |

In Silico Pharmacophore Modeling for Compound Classification and Discovery

Pharmacophore modeling is a powerful technique in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr A pharmacophore model for a stimulant like this compound would typically include features such as a hydrophobic aromatic ring, a hydrogen bond donor (the amine group), and a positively ionizable (cationic) center at physiological pH. core.ac.ukmdpi.com

These models are generated based on the structures of one or more active compounds. frontiersin.org Once created, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases to find novel compounds that match the required features and are therefore likely to be active. dergipark.org.trmdpi.com Furthermore, pharmacophore modeling can be used to classify this compound within a library of related amphetamine analogs, helping to rationalize its activity profile based on how well it fits the established pharmacophore for monoamine transporter ligands. This approach accelerates the discovery of new chemical entities and aids in understanding the broader structure-activity landscape. nih.gov

Table 4: Key Pharmacophoric Features for a Stimulant of the Amphetamine Class This table outlines the essential chemical features that would constitute a pharmacophore model for this class of compounds.

| Feature ID | Feature Type | Description | Relevance to Ortetamine-d3 |

| H1 | Hydrophobic Aromatic | A non-polar aromatic region for van der Waals interactions. | The 2-methylphenyl group. |

| CA1 | Cationic/Positive Ionizable | An atom or group that is positively charged at physiological pH. | The primary amine group. |

| HBD1 | Hydrogen Bond Donor | An atom capable of donating a hydrogen to a hydrogen bond. | The primary amine group. |

| F1 | Distance (H1-CA1) | Specific distance constraint between the aromatic ring and the cationic center. | Defines the crucial spatial arrangement. |

Applications of Ortetamine D3 Hydrochloride As a Research Standard and Molecular Probe

Role as an Internal Standard in Advanced Analytical Quantification of Related Compounds

In the realm of analytical chemistry, particularly in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of target analytes. Ortetamine-d3 Hydrochloride is ideally suited for this role in the analysis of Ortetamine (B1605716) and its related compounds.

When added to a biological sample at a known concentration prior to sample preparation, this compound co-elutes with the endogenous, non-labeled Ortetamine. Because the deuterated standard is chemically identical to the analyte, it experiences the same variations in extraction efficiency, sample handling, and instrument response. However, due to its different mass, it can be distinguished by the mass spectrometer. By comparing the peak area of the analyte to that of the internal standard, analysts can correct for any sample loss during preparation and for fluctuations in instrument performance, thereby ensuring the reliability of the quantitative results.

Key Advantages of this compound as an Internal Standard:

| Feature | Advantage in Analytical Quantification |

| Co-elution with Analyte | Compensates for matrix effects and variations in chromatographic retention time. |

| Identical Chemical Properties | Ensures similar behavior during sample extraction, derivatization, and ionization. |

| Distinct Mass-to-Charge Ratio | Allows for clear differentiation from the unlabeled analyte in mass spectrometry. |

| High Isotopic Purity | Minimizes interference from naturally occurring isotopes, leading to a lower limit of quantification. |

Utility as a Tracer in Mechanistic Metabolic Studies and Pathway Elucidation

The study of how a compound is metabolized in the body is a fundamental aspect of pharmacology and toxicology. This compound serves as a powerful tracer to investigate the metabolic fate of Ortetamine. When administered in a research setting, the deuterium-labeled compound follows the same metabolic pathways as the parent drug.

By analyzing biological samples (such as plasma, urine, or tissue homogenates) using mass spectrometry, researchers can identify and quantify the metabolites of Ortetamine. The deuterium (B1214612) atoms on the molecule act as a stable isotopic label, allowing for the unambiguous identification of drug-related material from endogenous compounds. This approach enables the elucidation of metabolic pathways, the identification of key metabolizing enzymes, and the determination of the rate of metabolite formation and elimination.

Applications in Metabolic Research:

Metabolite Identification: Differentiating drug metabolites from the complex biological matrix.

Pathway Elucidation: Tracking the biotransformation of Ortetamine into its various metabolic products.

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Ortetamine.

Enzyme Phenotyping: Identifying the specific cytochrome P450 (CYP) enzymes responsible for Ortetamine metabolism.

Development of Forensic and Biomedical Analytical Reference Materials

This compound is a crucial certified reference material (CRM) for forensic and biomedical laboratories. In forensic toxicology, the accurate identification and quantification of controlled substances and their metabolites in biological evidence are essential for legal proceedings. Similarly, in clinical and diagnostic settings, reliable analytical methods are necessary for monitoring drug therapy and detecting potential abuse.

As a reference material, this compound is used to:

Calibrate Analytical Instruments: Ensuring the accuracy of quantitative measurements.

Validate Analytical Methods: Demonstrating the reliability, reproducibility, and specificity of a new analytical procedure.

Prepare Quality Control Samples: Monitoring the performance of routine analytical assays to ensure consistent and accurate results.

The availability of a well-characterized, high-purity deuterated standard like this compound is fundamental for the development and implementation of robust analytical methods in regulated environments.

Future Directions and Emerging Research Avenues for Ortetamine D3 Hydrochloride

Exploration of Novel Deuterated Analogs and Their Comparative Research Utility

The strategic replacement of hydrogen atoms with deuterium (B1214612) in pharmacologically active molecules, a process known as deuteration, offers a powerful tool to modulate their metabolic fate and pharmacokinetic profiles. In the context of ortetamine (B1605716), the development and investigation of novel deuterated analogs beyond Ortetamine-d3 Hydrochloride are a promising avenue for future research. This exploration would involve synthesizing a series of ortetamine molecules with deuterium substitution at various positions on the aromatic ring and the propane (B168953) side chain.

Interactive Table: Potential Research Utility of Novel Deuterated Ortetamine Analogs

| Deuteration Position | Predicted Metabolic Impact | Potential Research Application |

|---|---|---|

| Phenyl Ring | May alter aromatic hydroxylation pathways. | Investigating the role of specific cytochrome P450 enzymes in ortetamine metabolism. |

| Propyl Side Chain (α-carbon) | Could significantly slow N-dealkylation and deamination. | Elucidating the primary pathways of ortetamine inactivation and their impact on duration of action. |

| Propyl Side Chain (β-carbon) | May influence oxidative metabolism at this position. | Understanding the formation of specific hydroxylated metabolites. |

Integration of Omics Technologies in Understanding Biochemical Interactions

The application of "omics" technologies, such as proteomics and metabolomics, represents a significant frontier in understanding the detailed biochemical interactions of this compound. These high-throughput analytical techniques allow for a global and unbiased assessment of changes in proteins and small molecules within a biological system following exposure to a compound.

Proteomics , the large-scale study of proteins, can be employed to identify changes in protein expression and post-translational modifications in response to this compound. This can provide insights into the molecular pathways and cellular processes that are modulated by the compound. For example, studies on other amphetamine-type stimulants have utilized proteomics to identify alterations in proteins involved in neuronal structure, energy metabolism, and signal transduction in the brain. researchgate.netnih.gov By using a deuterated analog like this compound, researchers can more accurately trace the compound and its metabolites, allowing for a clearer correlation between its presence and the observed proteomic changes.

Metabolomics , the comprehensive analysis of metabolites, can be used to map the metabolic fingerprint of this compound. This involves identifying and quantifying the various metabolites produced from the compound and assessing its impact on endogenous metabolic pathways. nih.gov Isotopic labeling with deuterium is particularly advantageous in metabolomics studies as it allows for the unambiguous identification of drug-related metabolites against a complex background of endogenous molecules. This can help in constructing a detailed metabolic map and identifying potential biomarkers of exposure or effect.

Advancements in Non-Invasive Analytical Techniques for Detection in Research Samples

The ability to detect and quantify this compound in research samples is fundamental to its utility as a research tool. Future advancements in analytical chemistry are poised to offer more sensitive, specific, and non-invasive methods for its detection.

Current standard methods for the analysis of amphetamine and its analogs often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov While powerful, these techniques typically require sample extraction and preparation. Emerging non-invasive or minimally invasive techniques could streamline the research process and allow for real-time or near-real-time monitoring.

One promising area is the development of advanced mass spectrometry techniques that can directly analyze complex biological matrices with minimal sample preparation. Furthermore, the unique mass signature of this compound, due to the presence of deuterium, facilitates its differentiation from its non-deuterated counterpart and endogenous compounds, enhancing the specificity of detection. nih.gov

Another avenue of research is the exploration of novel biosensors and imaging techniques. While still in early stages of development for compounds of this class, future biosensors could potentially offer rapid and on-site detection in various research settings. Advanced imaging techniques, such as those utilizing magnetic resonance spectroscopy, could one day allow for the non-invasive visualization of the distribution and metabolic fate of deuterated compounds like this compound within a living organism. nih.gov

Contribution to the Broader Understanding of Amphetamine Analog Pharmacology through Isotopic Labeling Studies

The use of this compound in isotopic labeling studies has the potential to make significant contributions to the broader understanding of the pharmacology of amphetamine analogs. Isotopic labeling is a powerful technique used to trace the path of a molecule through a biological system, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME). ru.nl

By using this compound as an internal standard in pharmacokinetic studies, researchers can achieve more accurate quantification of the non-deuterated ortetamine. cerilliant.com This is because the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, but can be distinguished by its mass, thus correcting for any loss or variability in the analytical process.

Furthermore, administering this compound to animal models can help to elucidate complex metabolic pathways. The deuterium atoms act as a stable isotopic label, allowing researchers to track the transformation of the parent compound into its various metabolites with high precision using mass spectrometry. This can help to identify novel metabolites and understand the enzymatic processes involved in the biotransformation of ortetamine and, by extension, other related amphetamine analogs. Studies on other deuterated amphetamines have demonstrated that this approach can reveal a slower metabolism of the deuterated compounds.

Interactive Table: Application of this compound in Pharmacological Studies

| Research Area | Application of this compound | Expected Outcome |

|---|---|---|

| Pharmacokinetics | Use as an internal standard for quantitative analysis of ortetamine. | Increased accuracy and precision in determining pharmacokinetic parameters such as half-life and clearance. |

| Drug Metabolism | Administration to in vitro or in vivo models to trace metabolic pathways. | Identification of major and minor metabolites and the enzymes responsible for their formation. |

| Mechanistic Toxicology | Investigation of the formation of reactive metabolites. | Understanding the role of metabolism in the potential toxicity of ortetamine and related compounds. |

Q & A

What are the critical considerations for ensuring isotopic purity during the synthesis of Ortetamine-d3 Hydrochloride?

Methodological Answer:

To maintain isotopic integrity, use deuterated precursors in anhydrous conditions to minimize proton exchange. Employ NMR spectroscopy (e.g., 1H and 13C analysis) to confirm deuteration levels, comparing results with non-deuterated analogs . Mass spectrometry (MS) should validate isotopic distribution, ensuring ≥98% deuteration. Batch consistency can be monitored using high-performance liquid chromatography (HPLC) coupled with MS .

How can researchers design pharmacokinetic studies to account for deuterium isotope effects in this compound?

Advanced Answer:

Incorporate comparative studies between deuterated and non-deuterated forms to quantify kinetic isotope effects (KIEs). Use stable isotope-labeled internal standards in LC-MS/MS assays to differentiate metabolic pathways. Validate assays with spiked plasma samples to ensure sensitivity (LOQ ≤1 ng/mL) and specificity . For in vivo studies, apply crossover designs to control inter-subject variability and use pharmacokinetic modeling (e.g., non-compartmental analysis) to assess half-life differences .

Which analytical techniques are most reliable for confirming the purity and structural identity of this compound?

Basic Answer:

Combine orthogonal methods:

- NMR Spectroscopy : Confirm deuteration at specific positions via 2H NMR or 1H/13C chemical shift comparisons .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion) and isotopic pattern .

- HPLC-UV/DAD : Assess purity (>99%) with a C18 column (5 µm, 150 mm) and gradient elution (acetonitrile/0.1% TFA) .

What strategies mitigate batch-to-batch variability in deuterated compound synthesis?

Advanced Answer:

Implement quality-by-design (QbD) principles:

- Optimize reaction parameters (e.g., temperature, solvent purity) using Design of Experiments (DoE) .

- Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of deuteration .

- Establish acceptance criteria for raw materials (e.g., deuterium oxide ≥99.9% purity) and intermediate products .

How should researchers handle contradictions in stability data for this compound across studies?

Methodological Answer:

Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) to identify degradation pathways. Compare analytical methods across studies (e.g., HPLC vs. LC-MS) to resolve discrepancies. Use statistical tools (e.g., ANOVA) to evaluate inter-laboratory variability and validate findings via peer-reviewed replication .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate and dispose per hazardous waste regulations .

How can deuterium’s impact on receptor binding affinity be experimentally evaluated?

Advanced Answer:

Perform competitive binding assays (e.g., radioligand displacement) comparing Ortetamine-d3 with its non-deuterated form. Use surface plasmon resonance (SPR) to measure kinetic parameters (Kon/Koff). Computational modeling (molecular dynamics simulations) can predict deuteration effects on hydrogen bonding networks .

What are the best practices for documenting synthetic procedures and analytical data?

Methodological Answer:

Follow FAIR data principles:

- Metadata : Record reaction conditions (time, temperature, yield), NMR/MS spectra, and HPLC chromatograms .

- Electronic Lab Notebooks (ELNs) : Use standardized templates aligned with journal guidelines (e.g., Oriental Journal of Chemistry structure) .

- Data Repositories : Deposit raw data in platforms like Zenodo or ChemRxiv for reproducibility .

How to address regulatory challenges in using deuterated compounds for preclinical studies?

Advanced Answer:

- CMC Documentation : Include detailed synthetic routes, impurity profiles, and stability data per FDA/EMA guidelines .

- Toxicology Studies : Conduct Ames tests and in vitro micronucleus assays to assess genotoxicity risks .

- Justification : Reference precedents (e.g., FDA-approved deuterated drugs like Deutetrabenazine) to support study design .

What gaps exist in current research on deuterated stimulants like this compound?

Research Frontier Answer:

- Mechanistic Studies : Elucidate deuteration’s impact on blood-brain barrier permeability via in vitro models (e.g., MDCK-MDR1 cells) .

- Long-Term Stability : Investigate photodegradation pathways under UVA/UVB light using LC-HRMS .

- Clinical Translation : Develop validated biomarkers (e.g., PET tracers) to track deuterated metabolites in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.